REACTION_CXSMILES
|
C([SiH2]Cl)(C)(C)C.[Br:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([N+:16]([O-])=O)[C:9]=1[OH:19].[CH:20](=O)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.O>CN(C)C=O.[Cl-].[Cr+2].[Cl-].[Mn]>[Br:7][C:8]1[C:9]2[O:19][C:20]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[N:16][C:10]=2[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1 |f:5.6.7|
|
Name
|
tert-Butyl-chloro-silane
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[SiH2]Cl
|
Name
|
|
Quantity
|
0.124 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)OC)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.012 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cr+2].[Cl-]
|
Name
|
|
Quantity
|
0.137 g
|
Type
|
catalyst
|
Smiles
|
[Mn]
|
Name
|
|
Quantity
|
0.06 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction was subjected to microwaves for 6 min at 150° C
|
Duration
|
6 min
|
Type
|
FILTRATION
|
Details
|
after 30 min the mixture was filtered through a pad of celite
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was partitioned between dilute aq. HCl (100 mL) and ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2N=C(OC21)C2=CC=CC=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |